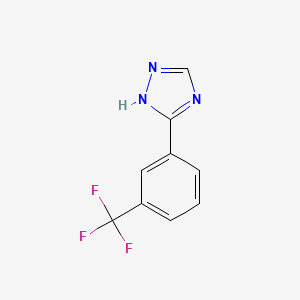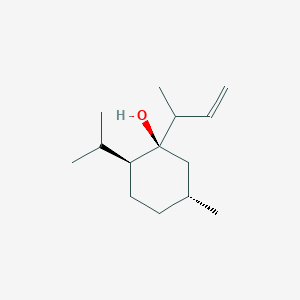
(1R,2S,5R)-1-(But-3-en-2-yl)-2-isopropyl-5-methylcyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S,5R)-1-(But-3-en-2-yl)-2-isopropyl-5-methylcyclohexan-1-ol is an organic compound with a complex structure. It belongs to the class of cyclohexanols, which are known for their diverse applications in various fields such as chemistry, biology, and industry. The compound’s unique stereochemistry and functional groups make it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,5R)-1-(But-3-en-2-yl)-2-isopropyl-5-methylcyclohexan-1-ol typically involves multiple steps, including the formation of the cyclohexane ring, introduction of the butenyl and isopropyl groups, and the final hydroxylation. Common reagents used in these reactions include Grignard reagents, organolithium compounds, and various catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as distillation, crystallization, and chromatography are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can produce various halides.
Scientific Research Applications
Chemistry
In chemistry, (1R,2S,5R)-1-(But-3-en-2-yl)-2-isopropyl-5-methylcyclohexan-1-ol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the study of stereochemistry and reaction mechanisms.
Biology
The compound may have potential applications in biology, particularly in the study of enzyme interactions and metabolic pathways. Its structural similarity to natural compounds makes it a valuable tool for biochemical research.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic properties. Research may focus on its potential as an anti-inflammatory, analgesic, or antimicrobial agent.
Industry
Industrially, the compound can be used in the production of fragrances, flavors, and other specialty chemicals. Its unique scent and chemical properties make it suitable for various applications.
Mechanism of Action
The mechanism by which (1R,2S,5R)-1-(But-3-en-2-yl)-2-isopropyl-5-methylcyclohexan-1-ol exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s functional groups and stereochemistry play a crucial role in its binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
Menthol: A well-known cyclohexanol with similar structural features.
Carvone: Another compound with a cyclohexane ring and functional groups that exhibit similar reactivity.
Uniqueness
What sets (1R,2S,5R)-1-(But-3-en-2-yl)-2-isopropyl-5-methylcyclohexan-1-ol apart is its specific stereochemistry and the presence of the butenyl group. These features contribute to its unique chemical and physical properties, making it a subject of interest for further research and application.
Properties
Molecular Formula |
C14H26O |
|---|---|
Molecular Weight |
210.36 g/mol |
IUPAC Name |
(1R,2S,5R)-1-but-3-en-2-yl-5-methyl-2-propan-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C14H26O/c1-6-12(5)14(15)9-11(4)7-8-13(14)10(2)3/h6,10-13,15H,1,7-9H2,2-5H3/t11-,12?,13+,14-/m1/s1 |
InChI Key |
WCMAEEUFQIRPIB-NIWMIYJQSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@](C1)(C(C)C=C)O)C(C)C |
Canonical SMILES |
CC1CCC(C(C1)(C(C)C=C)O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


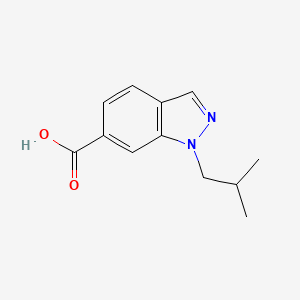
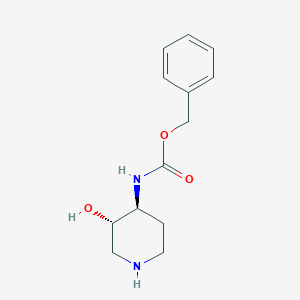




![2,8-Diazaspiro[5.5]undecan-1-one](/img/structure/B12985578.png)

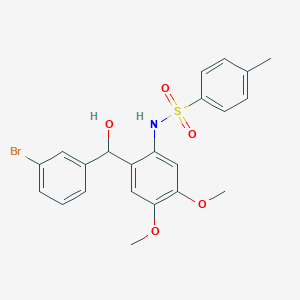
![1-Bromo-8-chloro-3-cyclopropylimidazo[1,5-a]pyrazine](/img/structure/B12985591.png)
![4-Chloro-N-[(4-chloro-3-nitro-phenylcarbamoyl)-methyl]-N-cyclohexyl-benzamide](/img/structure/B12985596.png)
![3-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B12985597.png)

